1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 96401-71-7
VCID: VC18471534
InChI: InChI=1S/C18H25NO2.ClH/c1-13-5-8-19(9-6-13)12-15-7-10-21-17-4-3-14(2)11-16(17)18(15)20;/h3-4,11,13,15H,5-10,12H2,1-2H3;1H
SMILES:
Molecular Formula: C18H26ClNO2
Molecular Weight: 323.9 g/mol

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride

CAS No.: 96401-71-7

Cat. No.: VC18471534

Molecular Formula: C18H26ClNO2

Molecular Weight: 323.9 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-((4-methylpiperidino)methyl)-, hydrochloride - 96401-71-7

Specification

CAS No. 96401-71-7
Molecular Formula C18H26ClNO2
Molecular Weight 323.9 g/mol
IUPAC Name 7-methyl-4-[(4-methylpiperidin-1-ium-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;chloride
Standard InChI InChI=1S/C18H25NO2.ClH/c1-13-5-8-19(9-6-13)12-15-7-10-21-17-4-3-14(2)11-16(17)18(15)20;/h3-4,11,13,15H,5-10,12H2,1-2H3;1H
Standard InChI Key LTIWXPRHTRKWDF-UHFFFAOYSA-N
Canonical SMILES CC1CC[NH+](CC1)CC2CCOC3=C(C2=O)C=C(C=C3)C.[Cl-]

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₈H₂₆ClNO₂, with a molecular weight of 323.9 g/mol. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

Structural Features

The benzoxepin core consists of a seven-membered oxepin ring fused to a benzene ring, while the 4-methylpiperidino side chain introduces a tertiary amine group. Key structural attributes include:

  • Benzoxepin backbone: A bicyclic system with oxygen at position 1 and a ketone at position 5.

  • Substituents: A methyl group at position 7 and a 4-methylpiperidinomethyl group at position 4.

  • Hydrochloride salt: The protonation of the piperidine nitrogen improves stability and solubility.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalized benzoxepin precursors. A common strategy includes:

  • Cyclization: Formation of the benzoxepin ring via acid- or base-catalyzed condensation.

  • Side-chain introduction: Alkylation or reductive amination to attach the 4-methylpiperidine moiety.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reactions

  • Overman rearrangement: Used in related benzoxepin syntheses to establish stereochemistry .

  • Ring-closing metathesis (RCM): Efficient for constructing the oxepin ring .

  • Reductive amination: Critical for introducing the piperidine side chain.

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at position 4 requires precise reaction conditions.

  • Yield improvement: Catalysts like Grubbs’ catalyst (for RCM) and Lewis acids (e.g., AlCl₃) enhance efficiency .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Enhanced by the hydrochloride salt, facilitating formulation in polar solvents.

  • Thermal stability: Likely stable up to 150°C, based on analogous benzoxepins.

Partition Coefficient (LogP)

Estimated LogP ≈ 2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

PropertyValueSource
Molecular FormulaC₁₈H₂₆ClNO₂
Molecular Weight323.9 g/mol
CAS Number96401-71-7
Salt FormHydrochloride

Comparison with Structural Analogs

Piperidine-Substituted Derivatives

  • VC18473087 (CAS 96401-68-2): Replacing 4-methylpiperidine with piperidine reduces steric hindrance, potentially altering receptor selectivity.

  • Antioxidant activity: Tetrahydrobenzo[c]oxepins show superior radical scavenging vs. dihydro analogs .

Impact of Substituents

  • Methyl groups: Enhance metabolic stability by reducing cytochrome P450 oxidation.

  • Chloride counterion: Improves crystallinity and shelf life compared to free bases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator